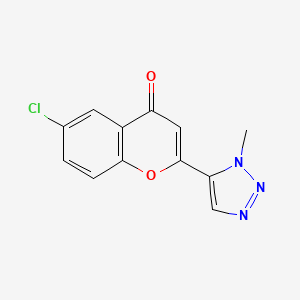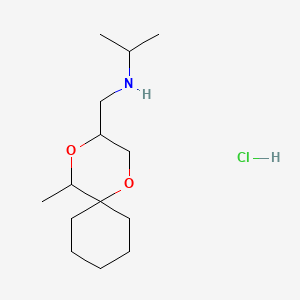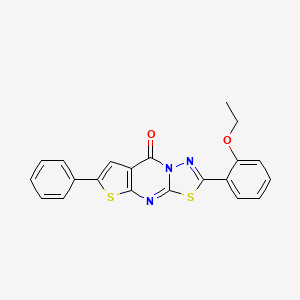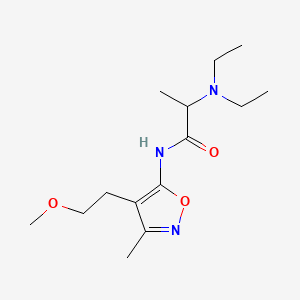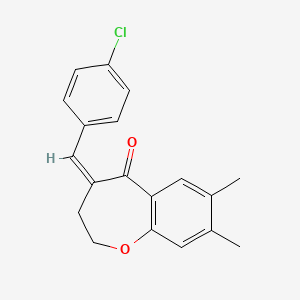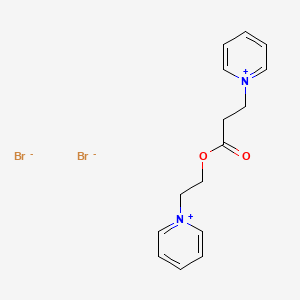
Dimethyldipentadecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyldipentadecylammonium chloride is a quaternary ammonium compound with the molecular formula C32H68ClN . It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long alkyl chains, which contribute to its effectiveness as a surfactant and antimicrobial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyldipentadecylammonium chloride can be synthesized through a quaternization reaction involving dimethylamine and pentadecyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
C15H31Cl+(CH3)2NH→C32H68ClN+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the quaternization process. The final product is typically purified through distillation or crystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyldipentadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols and amines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines
Conditions: Aqueous or alcoholic solutions, moderate temperatures
Major Products
The major products formed from the reactions of this compound include alcohols and secondary amines, depending on the specific nucleophile involved in the reaction.
Wissenschaftliche Forschungsanwendungen
Dimethyldipentadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed as an antimicrobial agent in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of disinfectants, detergents, and personal care products.
Wirkmechanismus
The mechanism of action of dimethyldipentadecylammonium chloride involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This disruption is primarily due to the compound’s surfactant properties, which reduce surface tension and destabilize the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Cetyltrimethylammonium chloride: Commonly used in the preparation of nanoparticles and as a surfactant.
Uniqueness
Dimethyldipentadecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
29240-03-7 |
|---|---|
Molekularformel |
C32H68ClN |
Molekulargewicht |
502.3 g/mol |
IUPAC-Name |
dimethyl-di(pentadecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3,4)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HYOIETAPOYLTMD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


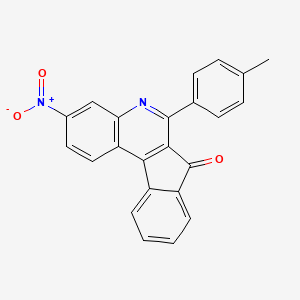
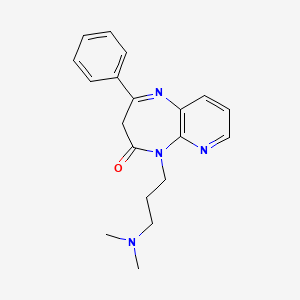
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

